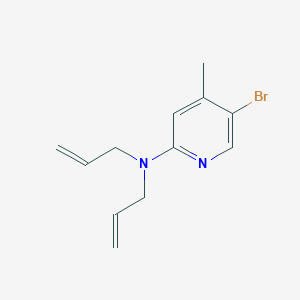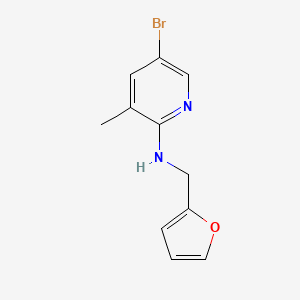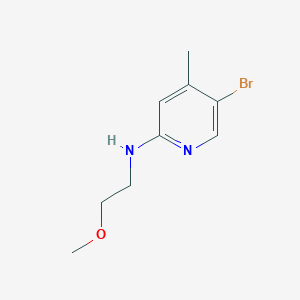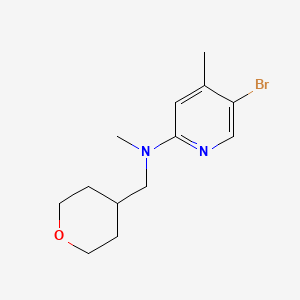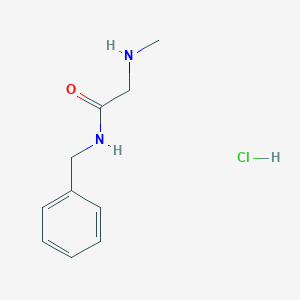
N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine
Übersicht
Beschreibung
N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine (N-BCM-TFP) is an organic compound that is widely used in scientific research. It has a wide range of applications and has been studied for its biochemical and physiological effects. N-BCM-TFP has been found to be a useful tool for studying the structure-activity relationships of various biological systems.
Wissenschaftliche Forschungsanwendungen
Activation and Reduction of Bonds
The research by Barrio, Esteruelas, and Oñate (2004) explores the activation of C(sp2)−H bonds and the reduction of CE bonds using an osmium-hexahydride complex. This study indicates potential applications in modifying chemical structures like N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine through selective bond activation and reduction processes (Barrio, Esteruelas, & Oñate, 2004).
Electropolymerization for Supercapacitors
Biso et al. (2008) investigated ionic liquids like N-butyl-N-methyl-pyrrolidinium trifluoromethanesulfonate in the electropolymerization of poly(3-methylthiophene) for use in hybrid supercapacitors. This suggests potential applications in energy storage and electronics, involving compounds related to N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine (Biso et al., 2008).
Regioselective Synthesis of Pyrazoles
Martins et al. (2012) presented a study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which shares structural similarities with N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine. Their research shows the potential for regioselective synthesis in pharmaceutical and agrochemical applications (Martins et al., 2012).
Ionic Liquid Conformational Structure
Fujimori et al. (2007) conducted a study on the conformational structure of ionic liquids, such as N-butyl-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl) imide. This research provides insights into the structural and physical properties of similar ionic liquids, which could be relevant for the application of N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine in various industrial processes (Fujimori et al., 2007).
Synthesis of Boronic Acids
Guoqua (2014) studied the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, demonstrating the potential for creating boronic acid derivatives from compounds structurally related to N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine. Such derivatives are crucial in organic synthesis and medicinal chemistry (Guoqua, 2014).
Eigenschaften
IUPAC Name |
N-butyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N2/c1-3-4-5-17(2)10-9(12)6-8(7-16-10)11(13,14)15/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJWDAXTQHEZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(Dimethylamino)ethyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424050.png)
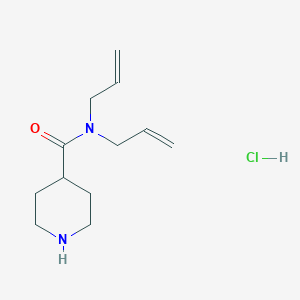
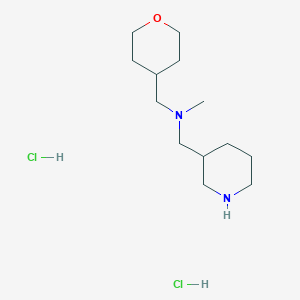
![3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424056.png)
![3,7-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424057.png)
